5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives like 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde often involves nucleophilic substitution reactions. For example, 1-Methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile in regioselective reactions at the 2-position with various nucleophiles, leading to the formation of trisubstituted indole derivatives, which suggests a pathway for synthesizing similar compounds (Yamada et al., 2009). Other synthetic approaches involve the use of different indole carbaldehydes as starting materials in reactions that enable the introduction of various substituents into the indole core.
Molecular Structure Analysis
The molecular structure of indole derivatives, including 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, is characterized by the presence of an indole core, which is a fused pyrrole and benzene ring. Substituents like methoxy and methyl groups significantly influence the electronic and steric properties of the molecule. For instance, the crystal structure analysis of similar compounds reveals how substituents affect molecular conformation and intermolecular interactions (Ali et al., 2005).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic substitutions. The functional groups present, such as the carbaldehyde, offer reactive sites for these transformations. For example, the Vilsmeier reaction has been employed to convert the 3-carbaldehyde group into different functional groups, demonstrating the versatility of indole derivatives in organic synthesis (Acheson et al., 1979).
Scientific Research Applications
Urease Inhibition and Antidiabetic Activity : A study identified a new indole alkaloid, 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, as more potent than known compounds in inhibiting urease, with marginal activity against the α-glucosidase enzyme, suggesting potential antidiabetic properties (Hussain et al., 2015).
Intermediate in CNS-active Amino Acid Pathways : A method was developed for preparing 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes, which are versatile intermediates in various CNS-active amino acid pathways (Riess et al., 1998).
Synthesis of Trisubstituted Indole Derivatives : 1-Methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile for producing 2,3,6-trisubstituted indole derivatives, indicating its utility in synthesizing novel compounds (Yamada et al., 2009).
Breast Cancer Cell Growth Inhibition : 2-phenylindole-3-carbaldehydes with 4-methoxy groups in the 2-phenyl ring have been found to strongly inhibit breast cancer cell growth, likely due to cell cycle arrest in G(2)/M phase due to tubulin polymerization inhibition (Kaufmann et al., 2007).
Thermal Stability and Intermolecular Interactions : The synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole revealed good thermal stability up to 215°C (Barakat et al., 2017).
Antibacterial Activity : Indole-3-carbaldehyde semicarbazone derivatives showed similar antibacterial activity against Staphylococcus aureus and Bacillus subtilis compared to tetracycline, suggesting their potential as antibacterial agents (Carrasco et al., 2020).
Potential Treatment for Cognitive Disorders : The novel 5-HT6 receptor antagonist SUVN-502, which contains a 5-methoxy-1-methyl-1H-indole component, shows potential as a treatment for cognitive disorders, including Alzheimer's disease (Nirogi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-methoxy-2-methyl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXXXECBTWLZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390177 | |
Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
6260-86-2 | |
Record name | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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